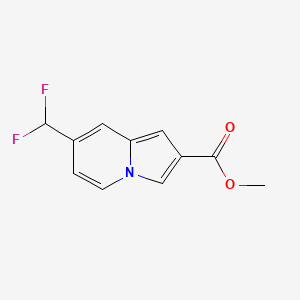![molecular formula C14H14FNO B13919224 2-fluoro-N-[(2-methoxyphenyl)methyl]aniline](/img/structure/B13919224.png)
2-fluoro-N-[(2-methoxyphenyl)methyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-fluoro-N-[(2-methoxyphenyl)methyl]aniline is an organic compound with the molecular formula C14H14FNO It is a derivative of aniline, where the aniline nitrogen is substituted with a 2-methoxyphenylmethyl group and a fluorine atom is attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[(2-methoxyphenyl)methyl]aniline typically involves the following steps:
Nitration and Reduction: Starting from o-methylphenol, a nitration reaction is performed to selectively generate 2-methyl-6-nitrophenol. This intermediate is then subjected to hydroxyl chlorination to produce 2-chloro-3-nitrotoluene.
Nucleophilic Substitution: The 2-fluoroaniline is then reacted with 2-methoxybenzyl chloride under basic conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反応の分析
Types of Reactions
2-fluoro-N-[(2-methoxyphenyl)methyl]aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.
科学的研究の応用
2-fluoro-N-[(2-methoxyphenyl)methyl]aniline has several applications in scientific research:
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-fluoro-N-[(2-methoxyphenyl)methyl]aniline involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells . The exact mechanism depends on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
2-fluoro-4-methylaniline: This compound has a similar structure but lacks the 2-methoxyphenylmethyl group.
2-fluoro-N-methylaniline: Similar to 2-fluoro-N-[(2-methoxyphenyl)methyl]aniline but with a methyl group instead of the 2-methoxyphenylmethyl group.
Uniqueness
This compound is unique due to the presence of both the fluorine atom and the 2-methoxyphenylmethyl group. This combination of substituents can result in distinct chemical and biological properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C14H14FNO |
|---|---|
分子量 |
231.26 g/mol |
IUPAC名 |
2-fluoro-N-[(2-methoxyphenyl)methyl]aniline |
InChI |
InChI=1S/C14H14FNO/c1-17-14-9-5-2-6-11(14)10-16-13-8-4-3-7-12(13)15/h2-9,16H,10H2,1H3 |
InChIキー |
CMHIMUDCJGMXGP-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1CNC2=CC=CC=C2F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![7-(((4-Methylbenzyl)oxy)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13919174.png)


![5,6-Dichloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13919187.png)
![6-bromo-N,3-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B13919205.png)





